6-Methylundecane

Description

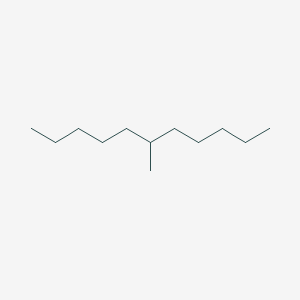

6-Methylundecane (CAS 17302-33-9) is a branched alkane with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol . Its IUPAC name reflects the methyl group substitution at the sixth carbon of an undecane backbone. Key physicochemical properties include:

- Boiling point: 206.1°C (calculated)

- Density: 0.75 g/cm³ (calculated)

- Refractive index: 1.421 (calculated)

- Flash point: 59.4°C (calculated) .

The compound’s structure, represented by the SMILES notation C(CCC(CCCCC)C)CC, highlights its branching pattern, which influences its physical behavior and industrial applications .

Propriétés

Numéro CAS |

17302-33-9 |

|---|---|

Formule moléculaire |

C12H26 |

Poids moléculaire |

170.33 g/mol |

Nom IUPAC |

6-methylundecane |

InChI |

InChI=1S/C12H26/c1-4-6-8-10-12(3)11-9-7-5-2/h12H,4-11H2,1-3H3 |

Clé InChI |

VPYZCUCKYWHJGX-UHFFFAOYSA-N |

SMILES |

CCCCCC(C)CCCCC |

SMILES canonique |

CCCCCC(C)CCCCC |

Synonymes |

6-methylundecane |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Observations :

- Branching Effects : Increased branching (e.g., 5,7-dimethylundecane) reduces molecular symmetry, typically lowering melting points compared to linear alkanes. However, boiling points may vary unpredictably due to intermolecular interactions .

- Functional Groups : The presence of a double bond in 6-methyl-(E)-3-undecene introduces rigidity and reduces saturation, likely lowering its boiling point relative to this compound . Chlorination (6-chloroundecane) increases molecular polarity, enhancing reactivity in substitution reactions .

Homologous Series Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Chain Length | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|

| This compound | C₁₂H₂₆ | 170.33 | 17302-33-9 | C12 | 206.1 (calc.) | 0.75 (calc.) |

| 6-Methyloctadecane | C₁₉H₄₀ | 268.52 | 10544-96-4 | C19 | Not reported | 0.783 (pred.) |

| n-Undecane | C₁₁H₂₄ | 156.31 | 1120-21-4 | Linear C11 | 196 (lit.) | 0.74 (lit.) |

Key Observations :

- Chain Length : Longer chains (e.g., 6-methyloctadecane, C19) exhibit higher molecular weights and densities due to increased van der Waals interactions. Their boiling points generally rise with chain length .

- Branching vs. Linearity : this compound’s branched structure lowers its density (0.75 g/cm³) compared to linear n-undecane (0.74 g/cm³), but the effect is minimal due to similar chain lengths .

Research Findings and Industrial Relevance

- Synthetic Utility: Halogenated derivatives like 6-chloroundecane serve as intermediates in organometallic synthesis, while unsaturated analogs (e.g., 6-methyl-(E)-3-undecene) may act as monomers in polymer chemistry .

- Thermodynamic Data : The melting point of this compound (209.3 K) was experimentally determined, though uncertainties (±2 K) highlight the need for further validation .

- Safety Profile: Limited toxicological data exist for this compound, mirroring broader gaps in chronic health effect studies for undecane derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.